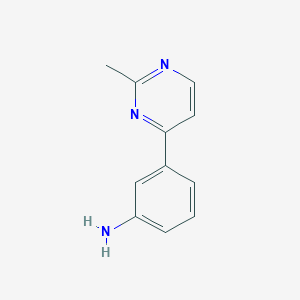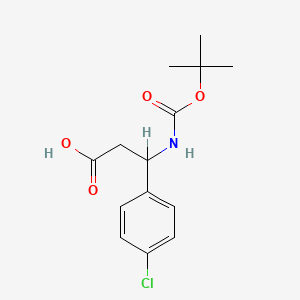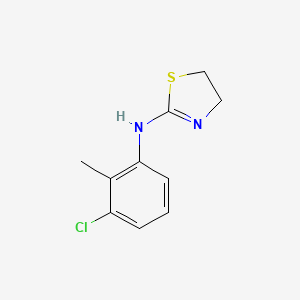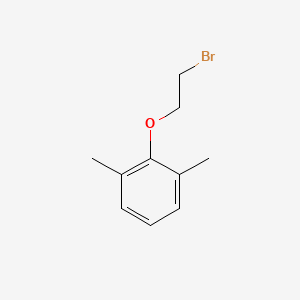
3-(2-Methylpyrimidin-4-yl)aniline
説明
Synthesis Analysis
The synthesis of aniline derivatives is a topic of interest in the field of organic chemistry. Paper discusses the use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination mediated by cupric acetate. This suggests that similar methodologies could potentially be applied to the synthesis of "3-(2-Methylpyrimidin-4-yl)aniline," where a directing group might be used to facilitate the amination of a methylpyrimidinyl moiety.
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not provided, paper examines the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (PSMA), and finds that the molecule is essentially coplanar. This suggests that the molecular structure of "this compound" could also exhibit coplanarity between its aromatic rings, which could influence its reactivity and interactions.
Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. The papers do not directly discuss the reactions of "this compound," but paper provides insight into the C-H amination reaction, which could be relevant. Additionally, paper explores the formation of halogen bonds with aniline, indicating that "this compound" might also form similar interactions due to the presence of the aniline moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For example, paper discusses the crystal structure and DFT studies of PSMA, which could provide a basis for predicting the properties of "this compound," such as its electronic structure and intermolecular interactions. Paper also mentions the evaluation of anticancer activity for aniline derivatives, suggesting potential biological activities for the compound .
科学的研究の応用
1. Electroluminescence and OLED Devices
3-(2-Methylpyrimidin-4-yl)aniline derivatives, such as N,N-Di(3-(pyridin-2-yl)phenyl)aniline and similar compounds, have been researched for their potential in creating highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential for electroluminescence and are considered for use in organic light-emitting diode (OLED) devices due to their structured emission spectra and long lifetimes. Notably, these compounds demonstrate excellent performance in OLED devices, showcasing high external quantum efficiency (Vezzu et al., 2010).
2. Antitumor Studies
In the realm of antitumor research, derivatives of this compound, such as 2,4,6-triaminopyrimidines and 2,4-diamino-6(5H)-oxopyrimidines, have been synthesized and evaluated for their cytotoxicity. These compounds have shown promising results in inhibiting various human tumor cell growth in culture, indicating their potential as non-classical antifolates in cancer treatment (Huang et al., 2003).
3. Supramolecular Chemistry
The field of supramolecular chemistry has explored the use of this compound derivatives in the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. These compounds exhibit self-complementary amino-pyrimidine N–H···N/N···H–N synthons, which are significant for developing hydrogen-bond donors and acceptors in a variety of chemical and biological applications (Aakeröy et al., 2007).
4. Antimicrobial Activity
Research on azo dyes derived from 4,6-dihydroxypyrimidine, which can be related to this compound, has shown that these dyes possess antimicrobial activity. Their structures have been confirmed through various spectroscopic methods, and their antimicrobial properties have been examined in detail, highlighting their potential use in medical and industrial applications (Yazdanbakhsh et al., 2012).
5. Metabolism Studies
Mepanipyrim, a compound related to this compound, has been studied in tomato seedlings to understand its absorption, translocation, and metabolism. The findings provide insights into the behavior of such compounds in agricultural contexts, which is crucial for developing effective and safe agrochemicals (Ikeda et al., 1998).
Safety and Hazards
特性
IUPAC Name |
3-(2-methylpyrimidin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-13-6-5-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWKPJRZFGLSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370709 | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175201-90-8 | |
| Record name | 3-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175201-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methylpyrimidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175201-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)









